molecular formula C20H17N5OS B2429342 N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 335223-69-3

N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2429342
CAS No.: 335223-69-3
M. Wt: 375.45
InChI Key: KWPNRZTXYQCSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities.

Properties

IUPAC Name

N-benzyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-18(21-11-15-7-3-1-4-8-15)13-27-20-17-12-24-25(19(17)22-14-23-20)16-9-5-2-6-10-16/h1-10,12,14H,11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNRZTXYQCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the benzyl moiety .

Scientific Research Applications

Anticancer Activity

N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has shown promising results in inhibiting cancer cell proliferation. The compound's structure suggests it may act on critical pathways involved in tumor growth and survival.

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of N-benzyl derivatives, including this compound. The compound's thioacetamide group may enhance its interaction with microbial targets.

Evaluation of Antimicrobial Effects

The compound has been tested against various bacterial strains using standard methods such as agar diffusion and broth dilution techniques. Preliminary results indicate varying degrees of inhibition depending on the structure and substituents present in the compound.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of this compound as an antimicrobial agent .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit kinases, which are pivotal in various signaling pathways related to cancer and other diseases. This compound has been identified as a selective inhibitor of CDK2.

Research Findings

In vitro studies have demonstrated that this compound can effectively inhibit CDK2 activity, leading to significant reductions in cell proliferation rates across multiple cancer cell lines. The specificity for CDK2 over other kinases suggests potential therapeutic applications in targeted cancer therapies .

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of compounds similar to this compound:

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various thioacetamide derivatives showed that modifications to the benzene ring significantly impacted biological activity. The synthesized compounds were evaluated for their anticancer and antimicrobial properties, demonstrating promising results against both tumor cells and bacterial strains .

Case Study 2: Structure–Activity Relationship

Another investigation explored the structure–activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines. It was found that specific substitutions on the pyrazolo ring enhance potency against CDK2 while maintaining favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide apart is its specific combination of functional groups, which enhances its ability to interact with molecular targets and exhibit potent biological activities. This unique structure makes it a valuable compound in medicinal chemistry research .

Biological Activity

N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent thioether formation. The general synthetic route can be summarized as follows:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core :
    • Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
    • Further reactions with formamide or related reagents to yield the core structure.
  • Thioether Formation :
    • Reaction of the pyrazolo core with a thiol derivative under nucleophilic substitution conditions to introduce the thioether linkage.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity. In particular:

  • Cell Line Studies : The compound has shown high inhibitory activity against various cancer cell lines. For instance, it exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than doxorubicin (IC50 = 9.20 µM), indicating its potential as a novel anticancer agent .
Cell LineIC50 (µM)Control (Doxorubicin)
A5492.249.20
MCF-71.74Not specified
PC-3Not specifiedNot specified

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific protein kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts critical pathways necessary for cancer cell growth and survival, leading to apoptosis and cell cycle arrest .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens:

Case Studies

Several case studies have highlighted the potential applications of pyrazolo[3,4-d]pyrimidine derivatives in treating various diseases:

  • Cancer Treatment : A study demonstrated that pyrazolo[3,4-d]pyrimidine compounds could induce apoptosis in cancer cells at low micromolar concentrations .
  • Enzyme Inhibition : Research has shown that related compounds act as effective inhibitors for enzymes critical in bacterial viability, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the typical synthetic routes for preparing N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?

The synthesis involves three key steps:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of hydrazine derivatives with formamide or similar reagents under reflux conditions (e.g., 80–100°C in ethanol) .
  • Thioether linkage introduction : Reaction of the core with a thiol derivative (e.g., 2-mercaptoacetamide) using base catalysis (e.g., NaH in DMF) at 60–80°C .
  • N-Benzylation : Coupling with benzyl halides via nucleophilic substitution, optimized with potassium carbonate in acetonitrile .
    Methodological Note: Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy : Confirm substituent positions (e.g., pyrazolo[3,4-d]pyrimidine protons at δ 8.2–9.0 ppm in ¹H NMR) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical value) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .

Q. What are the primary biological targets of this compound?

The compound inhibits kinases by binding to their ATP-binding pockets, disrupting signaling pathways (e.g., MAPK/ERK) critical for cancer cell proliferation . Methodological Tip: Validate target engagement using kinase inhibition assays (e.g., ADP-Glo™) and IC50 determination .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in reported IC50 values (e.g., kinase inhibition) may arise from:

  • Assay variability : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) .
  • Structural analogs : Substitutions on the benzyl or phenyl groups alter steric hindrance and binding affinity .
    Resolution Strategy: Perform side-by-side assays under standardized conditions and use molecular docking to compare binding poses .

Q. What strategies optimize the compound’s selectivity for specific kinases?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -F) on the benzyl moiety to enhance hydrophobic interactions with kinase pockets .
  • Molecular dynamics simulations : Predict off-target effects by analyzing binding stability with non-target kinases (e.g., Src vs. Abl) .
    Example: Fluorine at the 4-position of the phenyl group increased selectivity for EGFR by 15-fold compared to unmodified analogs .

Q. How do solvent and temperature affect reaction yields during synthesis?

  • Solvent polarity : DMF improves thioether coupling efficiency (yield: 75%) vs. THF (yield: 45%) due to better solubility of intermediates .
  • Temperature control : Maintain 60–70°C during benzylation to avoid byproduct formation (e.g., over-alkylation) .
    Data Table:
StepOptimal SolventTemperatureYield (%)
Core formationEthanol80°C65
ThioetherDMF70°C75
BenzylationAcetonitrile60°C82

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET profiling : Use SwissADME or ADMETLab to predict bioavailability (%F = 68), blood-brain barrier permeability (logBB = -1.2), and CYP450 interactions .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

Q. How do structural modifications impact antitumor efficacy?

  • Benzyl group substitution : N-Methylbenzyl analogs show reduced potency (IC50: 1.2 µM → 4.5 µM) due to increased steric bulk .
  • Thioacetamide replacement : Sulfoxide derivatives lose activity (IC50 > 10 µM), emphasizing the critical role of the thioether group .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?

Divergent bioactivity may stem from:

  • Target specificity : The compound’s kinase-focused design lacks broad-spectrum antimicrobial mechanisms (e.g., membrane disruption) .
  • Assay sensitivity : Use lower inoculum sizes (1 × 10⁵ CFU/mL) in MIC assays to detect subtle effects .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for benzylation to minimize impurities .
  • Bioactivity validation : Combine in vitro kinase assays with xenograft models (e.g., HCT-116 colorectal cancer) to confirm efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.